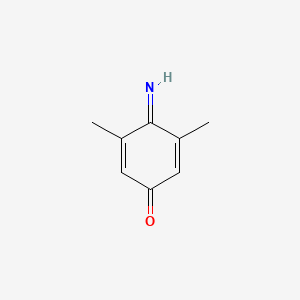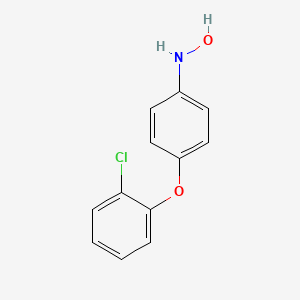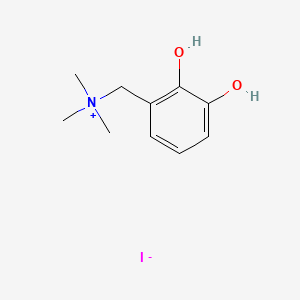
(2,3-Dihydroxybenzyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydroxybenzyl)trimethylammonium iodide is a quaternary ammonium compound with a benzyl group substituted with two hydroxyl groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxybenzyl)trimethylammonium iodide typically involves the reaction of 2,3-dihydroxybenzyl alcohol with trimethylamine in the presence of an iodinating agent such as iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydroxybenzyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl derivative.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,3-Dihydroxybenzyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3-Dihydroxybenzyl)trimethylammonium iodide involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxyl groups and the quaternary ammonium moiety play crucial roles in its activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Hydroxypropyl)trimethylammonium iodide
- (Ferrocenylmethyl)trimethylammonium iodide
- (Iodomethyl)trimethylammonium iodide
Uniqueness
(2,3-Dihydroxybenzyl)trimethylammonium iodide is unique due to the presence of two hydroxyl groups on the benzyl ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
1972-59-4 |
|---|---|
Formule moléculaire |
C10H16INO2 |
Poids moléculaire |
309.14 g/mol |
Nom IUPAC |
(2,3-dihydroxyphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H15NO2.HI/c1-11(2,3)7-8-5-4-6-9(12)10(8)13;/h4-6H,7H2,1-3H3,(H-,12,13);1H |
Clé InChI |
COVDKJYZLSFQKS-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC1=C(C(=CC=C1)O)O.[I-] |
Numéros CAS associés |
84304-14-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
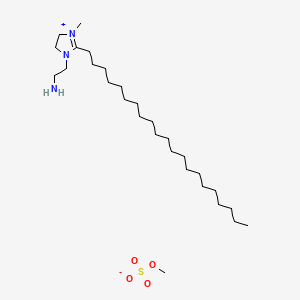
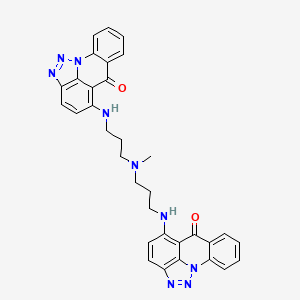
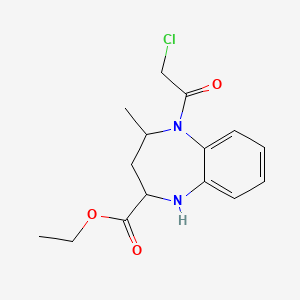
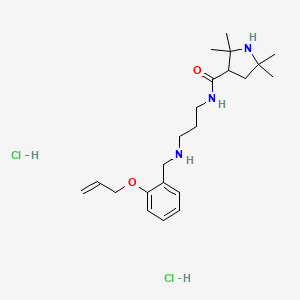
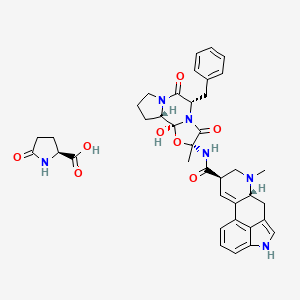
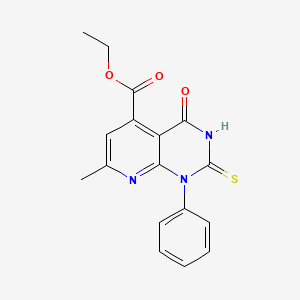
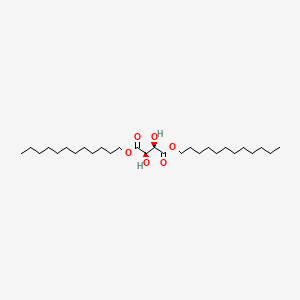

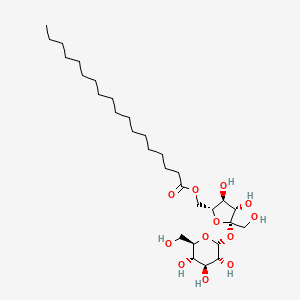
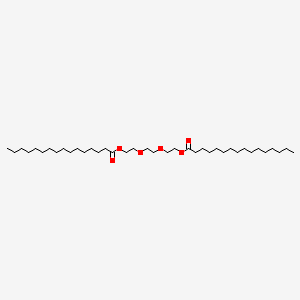
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
